molecular formula C17H16N2O3 B14234874 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione CAS No. 415696-70-7

3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B14234874
CAS No.: 415696-70-7
M. Wt: 296.32 g/mol
InChI Key: MYDIDYUGSAVJRE-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by its quinazoline ring structure, has shown promise in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is to couple anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide in water, which proceeds efficiently without any catalyst .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, has been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, ammonia solution, and various acid chlorides. Reaction conditions often involve refluxing in organic solvents or using microwave irradiation to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

  • 2-Substituted-4(3H)-quinazolinones
  • 3-Substituted-4(3H)-quinazolinones
  • 2,3-Disubstituted-4(3H)-quinazolinones

Uniqueness

3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its methoxyphenyl substitution enhances its ability to interact with specific molecular targets, making it a promising candidate for further drug development .

Properties

CAS No.

415696-70-7

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-[2-(2-methoxyphenyl)ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C17H16N2O3/c1-22-15-9-5-2-6-12(15)10-11-19-16(20)13-7-3-4-8-14(13)18-17(19)21/h2-9H,10-11H2,1H3,(H,18,21)

InChI Key

MYDIDYUGSAVJRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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